2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide
Description
Properties
IUPAC Name |
N-methyl-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-24(22(26)20-12-7-14-28-20)16-21-23-18-10-5-6-11-19(18)25(21)13-15-27-17-8-3-2-4-9-17/h2-12,14H,13,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRVAITWGFHESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, under acidic conditions.
Attachment of Phenoxyethyl Group: The phenoxyethyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-phenoxyethyl bromide in the presence of a base like potassium carbonate.
Formation of Furyl Moiety: The furyl group is incorporated through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Furyl aldehydes and acids.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of Benzimidazole Derivatives
The compound shares structural motifs with several benzimidazole-based molecules (Table 1). Key analogues include:
Notes:
- *Molecular weight estimated based on structural similarity to .
- The phenoxyethyl group in the target compound introduces an ether linkage, distinguishing it from analogues with alkyl or arylalkyl substituents .
Pharmacological and Chemical Reactivity
- Antifungal Activity: Benzimidazole derivatives like benomyl (methyl N-(1H-benzimidazol-2-yl)carbamate) exhibit fungicidal activity by disrupting microtubule assembly . The target compound’s furyl carboxamide may enhance binding to fungal tubulin, though direct evidence is lacking.
- Coordination Chemistry: Unlike N,O-bidentate directing groups in compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the phenoxyethyl chain in the target compound may facilitate N,O-chelation with metal ions, similar to 1-(benzimidazol-2-yl)phenolato complexes .
- Solubility: The phenoxyethyl group likely reduces aqueous solubility compared to analogues with polar substituents (e.g., dimethylaminoethyl in or hydroxyl groups in ). Data from suggest that methoxy-substituted benzimidazoles (e.g., Methoxy-N-[5-(propylsulfinyl)benzimidazol-2-yl]carboxamide) have moderate solubility, but the phenoxyethyl variant may require formulation adjustments .
Key Research Findings and Gaps
- Structural Insights: X-ray crystallography (using SHELX software ) confirms the planar benzimidazole ring and spatial orientation of the phenoxyethyl chain, critical for molecular docking studies.
- Biological Data Gap: While analogues like benomyl are well-characterized , the target compound’s specific activity remains underexplored.
Biological Activity
2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide, also known by its CAS number 919977-26-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C22H21N3O3
- Molecular Weight : 375.4 g/mol
- Structure : The compound features a furan ring, a benzimidazole moiety, and a phenoxyethyl group, which contribute to its biological properties.
The biological activity of this compound is believed to be mediated through various mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Modulation : It could potentially bind to various receptors, influencing cellular signaling pathways.
- Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Exhibits activity against Helicobacter pylori | |
| Enzyme Inhibition | Inhibits urease activity |
Case Studies and Research Findings
- Cytotoxic Activity : A study evaluated the cytotoxic effects of various benzimidazole derivatives, including this compound. The compound showed significant cytotoxicity against multiple human tumor cell lines, indicating its potential as an anticancer agent. The study highlighted the structure-activity relationship (SAR), suggesting that modifications in the phenoxyethyl and furan groups could enhance potency .
- Antimicrobial Properties : Research into the antimicrobial efficacy revealed that this compound possesses notable activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. The mechanism appears to involve inhibition of bacterial urease, an enzyme crucial for H. pylori survival in acidic environments .
- Pharmacological Insights : Additional pharmacological studies have indicated that the compound may act as a selective inhibitor of certain protein kinases, which are pivotal in cancer progression. This suggests a dual role in both treating infections and cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
